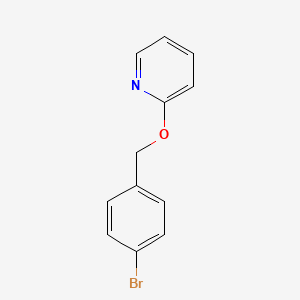

2-((4-Bromobenzyl)oxy)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-bromophenyl)methoxy]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHIGHWZFXQXAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-((4-Bromobenzyl)oxy)pyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-((4-Bromobenzyl)oxy)pyridine, a key intermediate in the development of novel chemical entities. The synthesis is achieved via the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages. This document details the underlying reaction mechanism, provides a field-tested, step-by-step experimental protocol, and offers in-depth analysis of the characterization data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Furthermore, it includes practical insights into troubleshooting common experimental challenges, ensuring a high degree of reproducibility for researchers, scientists, and drug development professionals.

Introduction: Strategic Importance and Synthetic Approach

This compound serves as a valuable scaffold in medicinal chemistry and materials science. The pyridine moiety offers a basic nitrogen atom for hydrogen bonding and salt formation, while the bromobenzyl group provides a reactive handle for further functionalization through cross-coupling reactions. The ether linkage connects these two critical pharmacophores, providing conformational flexibility.

The synthesis of this target molecule is most effectively accomplished through the Williamson ether synthesis, a classic SN2 reaction.[1][2] This method involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a pyridinolate) with an organohalide.[3][4] The selection of a primary alkyl halide, 4-bromobenzyl bromide, is a critical strategic choice, as it is highly reactive towards SN2 displacement and minimizes the potential for competing E2 elimination reactions that are prevalent with secondary or tertiary halides.[2][4] This guide will elucidate the practical application of this methodology for the efficient and reliable synthesis of the title compound.

Synthesis and Purification Methodology

The overall synthetic strategy is a one-step process involving the formation of a C-O bond between 2-hydroxypyridine and 4-bromobenzyl bromide, followed by purification.

Overall Experimental Workflow

The process can be visualized as a sequence of distinct stages, from initial reaction to final characterization of the pure product.

Caption: Overall workflow from synthesis to characterization.

Reaction Mechanism: The SN2 Pathway

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The process is initiated by the deprotonation of 2-hydroxypyridine using a suitable base, such as potassium carbonate, to form the potassium 2-pyridinolate salt. This salt contains a highly nucleophilic oxygen atom that attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide. The attack occurs from the backside relative to the bromide leaving group, resulting in an inversion of stereochemistry (though not relevant here as the carbon is not a stereocenter). The reaction is concerted, meaning bond formation and bond breaking happen in a single step.[2]

Caption: The concerted SN2 mechanism of the reaction.

Detailed Experimental Protocol

Reagents and Materials:

-

2-Hydroxypyridine (1.0 eq)

-

4-Bromobenzyl bromide (1.05 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Deionized water

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (230-400 mesh)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-hydroxypyridine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.2 M concentration relative to 2-hydroxypyridine).

-

Add 4-bromobenzyl bromide (1.05 eq) to the mixture via syringe. Causality Note: A slight excess of the alkylating agent ensures the complete consumption of the more valuable starting pyridine.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-hydroxypyridine spot is consumed. Expertise Note: DMF is an ideal polar aprotic solvent for SN2 reactions as it solvates the potassium cation, leaving the pyridinolate anion highly reactive.[3]

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water and then with brine. Trustworthiness Note: The brine wash helps to break any emulsions and removes residual water from the organic layer.

-

Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification Protocol: Flash Column Chromatography

The crude product is purified by flash column chromatography to remove unreacted starting materials and byproducts.

-

Column Preparation: Prepare a slurry of silica gel in 100% hexanes and pack a chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.[5]

-

Elution: Elute the column with a gradient solvent system, starting with 100% hexanes and gradually increasing the polarity by adding ethyl acetate (e.g., a gradient from 0% to 20% EtOAc in hexanes).[5][6] The product will elute as the polarity of the mobile phase increases.

-

Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a pure solid or oil. Insight: If the product shows significant tailing on TLC, the silica gel may be too acidic. Pre-treating the silica slurry with 0.5-1% triethylamine can neutralize active sites and improve peak shape.[5][7]

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.

Spectroscopic Data Summary

| Technique | Parameter | Expected Value / Observation |

| ¹H NMR | Chemical Shift (δ) | ~8.1 ppm (ddd, 1H, Py-H6), ~7.6 ppm (ddd, 1H, Py-H4), ~7.45 ppm (d, 2H, Ar-H), ~7.35 ppm (d, 2H, Ar-H), ~6.9 ppm (ddd, 1H, Py-H5), ~6.8 ppm (dt, 1H, Py-H3), ~5.4 ppm (s, 2H, O-CH₂) |

| ¹³C NMR | Chemical Shift (δ) | ~163 ppm (Py-C2), ~147 ppm (Py-C6), ~138 ppm (Py-C4), ~136 ppm (Ar-C), ~131 ppm (Ar-CH), ~129 ppm (Ar-CH), ~122 ppm (Ar-CBr), ~117 ppm (Py-C5), ~111 ppm (Py-C3), ~68 ppm (O-CH₂) |

| Mass Spec (EI) | m/z | M⁺ peaks at 263/265 (¹⁹Br/⁸¹Br isotopes, ~1:1 ratio). Key fragment at 169/171. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3050 (Ar C-H stretch), ~1600-1450 (Ar C=C & C=N stretch), ~1250 (asym. C-O-C stretch), ~1050 (sym. C-O-C stretch), ~550 (C-Br stretch) |

Detailed Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. The benzylic protons (O-CH₂) are expected to appear as a sharp singlet around 5.4 ppm. The four protons on the bromophenyl ring will exhibit a characteristic AA'BB' system, appearing as two distinct doublets. The four protons on the pyridine ring will appear as complex multiplets in the aromatic region, with the proton at the 6-position being the most downfield due to its proximity to the electronegative nitrogen and ether oxygen.

-

¹³C NMR Spectroscopy: The carbon spectrum will show all 12 unique carbon atoms. The most downfield signal will correspond to C2 of the pyridine ring (~163 ppm), directly attached to the electronegative oxygen. The benzylic carbon (O-CH₂) will appear around 68 ppm. The remaining aromatic carbons will be found in the typical 110-150 ppm range.

-

Mass Spectrometry: The mass spectrum is crucial for confirming the molecular weight and elemental composition. A key diagnostic feature is the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity at m/z 263 and 265. This pattern is the unmistakable signature of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). A major fragmentation pathway is the cleavage of the benzylic C-O bond, yielding a stable bromobenzyl cation at m/z 169/171.

-

Infrared (IR) Spectroscopy: The IR spectrum confirms the presence of key functional groups. The strong absorption bands in the 1250-1050 cm⁻¹ region are characteristic of the C-O-C ether linkage.[8] Multiple sharp peaks between 1600 cm⁻¹ and 1450 cm⁻¹ correspond to the C=C and C=N stretching vibrations of the two aromatic rings. The C-Br stretch will be observed in the fingerprint region at a lower frequency.

Troubleshooting and Field Insights

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | Inactive base (K₂CO₃ absorbed moisture). Insufficient reaction temperature or time. Poor quality of 4-bromobenzyl bromide. | Use freshly dried, anhydrous K₂CO₃. Increase reaction temperature to 90-100°C and monitor carefully by TLC. Purify the alkyl halide before use if necessary. |

| Presence of Unreacted 2-Hydroxypyridine | Incomplete reaction. Insufficient base or alkylating agent. | Increase reaction time. Ensure stoichiometry is correct (1.05-1.1 eq of alkyl halide and 2.0 eq of base). |

| Formation of Byproduct (N-alkylation) | 2-Hydroxypyridine exists in tautomeric equilibrium with 2-pyridone. The pyridone nitrogen can also act as a nucleophile. | O-alkylation is generally favored under these conditions (thermodynamic product). Purification by column chromatography should effectively separate the O- and N-alkylated isomers. |

| Product Decomposition During Purification | The pyridine nitrogen makes the compound basic and sensitive to acidic silica gel. | Deactivate the silica gel by eluting with a hexanes/EtOAc mixture containing 0.5-1% triethylamine before loading the sample.[5] Alternatively, use neutral alumina as the stationary phase.[9] |

Conclusion

This guide has detailed a reliable and reproducible method for the synthesis of this compound via the Williamson ether synthesis. By adhering to the outlined protocols for reaction setup, work-up, and purification, researchers can obtain this valuable chemical intermediate with high purity. The comprehensive characterization data serves as a benchmark for validating the final product's identity and quality. The provided troubleshooting insights, grounded in mechanistic principles and practical experience, equip scientists to overcome common challenges and optimize the synthetic outcome.

References

- Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.

- ChemSpider. (n.d.). Williamson etherification using a hydroxypyridine. Royal Society of Chemistry.

- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.

- J&K Scientific LLC. (2025). Williamson Ether Synthesis.

- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.

- Wikipedia. (n.d.). Williamson ether synthesis.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- Organic Chemistry Portal. (n.d.). Pyridine synthesis.

- Organic Syntheses. (n.d.). Synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides - Organic Syntheses Procedure.

- Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.

- Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.

- Google Patents. (n.d.).

- Polish Journal of Chemistry. (n.d.).

- National Institute of Standards and Technology. (n.d.). Pyridine, 2-bromo- - the NIST WebBook.

- Ciufolini, M. A., & Chan, B. K. (2007).

- Parchem. (n.d.). This compound (Cas 40775-71-1).

- Royal Society of Chemistry. (n.d.).

- PubChem. (n.d.). 2-(2-Amino-5-bromobenzoyl)pyridine.

- Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES.

- ChemicalBook. (n.d.). 2-Bromopyridine(109-04-6) 1H NMR spectrum.

- National Institute of Standards and Technology. (n.d.). Pyridine, 2-bromo-.

- Royal Society of Chemistry. (n.d.). Synthesis and Biological Activity of New Pyridone Diaryl Ether Non- Nucleoside Inhibitors of HIV-1 Reverse Transcriptase.

- Benchchem. (n.d.).

- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.

- ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview.

- MassBank. (n.d.). pyridine.

- Chemsrc. (n.d.). This compound | CAS#:40775-71-1.

- Institute of Molecular and Translational Medicine. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines.

- Benchchem. (n.d.). Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products.

- ResearchGate. (n.d.). Theoretical IR Spectrum of (RS)-(4-Bromophenyl) (Pyridine-2yl) Methanol.

- Google Patents. (n.d.).

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ESA-IPB. (n.d.).

- Semantic Scholar. (n.d.). The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II)

- NASA. (2022). Infrared spectra and optical constants of astronomical ices: IV. Benzene and pyridine.

- MDPI. (n.d.). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines.

- Royal Society of Chemistry. (n.d.).

- National Institutes of Health. (2014).

- Organic Syntheses. (n.d.). 2-bromopyridine - Organic Syntheses Procedure.

- MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Sources

- 1. byjus.com [byjus.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 9. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-((4-Bromobenzyl)oxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Physicochemical Properties in Drug Discovery

The journey of a potential drug candidate from a laboratory curiosity to a clinical reality is paved with rigorous scientific evaluation. A critical aspect of this evaluation lies in the understanding and optimization of a molecule's physicochemical properties. These intrinsic characteristics, such as solubility, lipophilicity, and melting point, govern a compound's behavior in biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2][3][4][5] A comprehensive grasp of these properties is therefore not merely an academic exercise but a cornerstone of rational drug design and development. This guide provides an in-depth technical overview of the physicochemical properties of 2-((4-Bromobenzyl)oxy)pyridine, a molecule of interest in medicinal chemistry, offering insights into its synthesis, characterization, and the scientific rationale behind the experimental methodologies.

Molecular Structure and Physicochemical Profile

This compound is a small molecule featuring a pyridine ring linked to a 4-bromobenzyl group via an ether linkage. This unique arrangement of functional groups dictates its physicochemical behavior. The pyridine ring, a bioisostere of a phenyl ring, introduces a degree of polarity and the potential for hydrogen bonding, which can influence aqueous solubility. Conversely, the 4-bromobenzyl group is largely nonpolar, contributing to the molecule's lipophilicity. The ether linkage provides conformational flexibility.

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties are derived from experimental data, others are predicted using computational models due to the limited availability of published experimental values.

| Property | Value | Source |

| CAS Number | 40775-71-1 | [6] |

| Molecular Formula | C12H10BrNO | [6] |

| Molecular Weight | 264.12 g/mol | [6] |

| Exact Mass | 262.9950 g/mol | [6] |

| LogP (predicted) | 3.42 | [6] |

| Polar Surface Area (PSA) | 22.12 Ų | [6] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Synthesis of this compound via Williamson Ether Synthesis

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This robust S(_N)2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[1][2][3][4] In this specific case, the sodium salt of 2-hydroxypyridine acts as the nucleophile, reacting with 4-bromobenzyl bromide.

Experimental Protocol:

-

Preparation of Sodium 2-pyridoxide: To a stirred solution of 2-hydroxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour. The formation of the sodium salt is typically accompanied by the evolution of hydrogen gas.

-

Etherification: A solution of 4-bromobenzyl bromide (1.0 eq) in anhydrous THF is added dropwise to the freshly prepared sodium 2-pyridoxide solution at room temperature. The reaction mixture is then stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, the mixture is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Experimental Characterization

1. Melting Point Determination:

The melting point of a solid crystalline substance is a fundamental physical property that provides an indication of its purity.

Protocol: A small amount of the purified solid is placed in a capillary tube, which is then inserted into a melting point apparatus. The temperature is gradually increased, and the range over which the solid melts is recorded. A sharp melting range typically indicates a high degree of purity.

2. Solubility Assessment:

Understanding the solubility of a compound in various solvents is crucial for its formulation and for designing further experiments.

Protocol: Qualitative solubility can be determined by adding a small amount of the compound (e.g., 1-2 mg) to a test tube containing a specific volume of solvent (e.g., 1 mL). The mixture is agitated, and the solubility is observed (e.g., soluble, partially soluble, or insoluble). This can be performed with a range of solvents, including water, buffers at different pH values, and common organic solvents like ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ 8.15 (ddd, J = 5.0, 2.0, 0.8 Hz, 1H, Py-H)

-

δ 7.50 – 7.45 (m, 2H, Ar-H)

-

δ 7.35 – 7.30 (m, 2H, Ar-H)

-

δ 7.20 (ddd, J = 8.3, 7.2, 2.0 Hz, 1H, Py-H)

-

δ 6.85 (ddd, J = 7.2, 5.0, 0.9 Hz, 1H, Py-H)

-

δ 6.75 (dt, J = 8.3, 0.8 Hz, 1H, Py-H)

-

δ 5.40 (s, 2H, OCH₂)

Predicted ¹³C NMR (101 MHz, CDCl₃):

-

δ 164.0 (C=N)

-

δ 147.0 (Py-CH)

-

δ 138.5 (Py-CH)

-

δ 136.5 (Ar-C)

-

δ 131.8 (Ar-CH)

-

δ 129.5 (Ar-CH)

-

δ 121.5 (Ar-C)

-

δ 117.0 (Py-CH)

-

δ 111.5 (Py-CH)

-

δ 68.0 (OCH₂)

(Note: The predicted NMR data was generated using online prediction tools and should be confirmed by experimental analysis.)

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of this compound. From its molecular structure and predicted properties to its synthesis and characterization, the information presented herein serves as a valuable resource for researchers in the field of drug discovery and development. A thorough understanding of these fundamental characteristics is paramount for the rational design of new chemical entities and for advancing our understanding of structure-activity relationships.

References

- Vertex AI Search. (2015). Importance of Physicochemical Properties In Drug Discovery.

- PubMed. (n.d.).

- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.

- WuXi AppTec. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- LookChem. (2023). What are the physicochemical properties of drug?.

- ChemSrc. (n.d.). This compound | CAS#:40775-71-1.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- J&K Scientific LLC. (2025). Williamson Ether Synthesis.

- Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.

- Wikipedia. (n.d.). Williamson ether synthesis.

Sources

An In-depth Technical Guide to 2-((4-Bromobenzyl)oxy)pyridine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((4-Bromobenzyl)oxy)pyridine is a substituted pyridine derivative that holds significant potential as a building block in medicinal chemistry and drug discovery. Its structure, incorporating a pyridine ring, a benzyl group, and a bromine atom, offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of novel therapeutic agents. Pyridine and its derivatives are ubiquitous in pharmaceuticals, contributing to the biological activity of numerous approved drugs.[1][2][3] The presence of the bromo-benzyl moiety further enhances its utility, allowing for cross-coupling reactions and other transformations to generate diverse chemical libraries for high-throughput screening.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol based on the Williamson ether synthesis, and a discussion of its potential applications in the field of drug development.

Compound Identification and Properties

A clear identification of a chemical compound is paramount for scientific research. The following table summarizes the key identifiers and physicochemical properties of this compound.

| Identifier | Value | Source |

| CAS Number | 40775-71-1 | [4] |

| Molecular Formula | C₁₂H₁₀BrNO | [5] |

| Molecular Weight | 264.118 g/mol | [5] |

| Canonical SMILES | C1=CC=C(C=C1)C(Br)OC2=CC=CC=N2 | |

| InChI Key | InChI=1S/C12H10BrNO/c13-10-6-4-9(5-7-10)8-15-12-3-1-2-11-14-12/h1-7,11H,8H2 |

Synthesis Protocol: Williamson Ether Synthesis

The most logical and widely applicable method for the preparation of this compound is the Williamson ether synthesis. This robust Sₙ2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[6][7][8] In this case, the sodium salt of 2-hydroxypyridine (the nucleophile) reacts with 4-bromobenzyl bromide (the electrophile).

Reaction Scheme

Caption: Williamson ether synthesis of this compound.

Experimental Procedure

Materials:

-

2-Hydroxypyridine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

4-Bromobenzyl bromide

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Argon or Nitrogen source

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Protocol:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-hydroxypyridine (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to dissolve the 2-hydroxypyridine.

-

Deprotonation: Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C. The reaction mixture will be stirred at this temperature for 30 minutes, allowing for the formation of the sodium 2-pyridoxide. Hydrogen gas will be evolved during this step.

-

Electrophile Addition: Slowly add a solution of 4-bromobenzyl bromide (1.0 eq) in anhydrous DMF to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Causality Behind Experimental Choices

-

Inert Atmosphere: The use of an inert atmosphere is crucial as sodium hydride is highly reactive with water and moisture in the air.

-

Anhydrous Solvent: Anhydrous DMF is used as the solvent because it is polar aprotic, which is ideal for Sₙ2 reactions, and it is crucial to avoid any water that would react with the sodium hydride.

-

Sodium Hydride: Sodium hydride is a strong, non-nucleophilic base, making it an excellent choice for the deprotonation of the hydroxyl group of 2-hydroxypyridine to form the nucleophilic alkoxide.[9]

-

Primary Alkyl Halide: 4-Bromobenzyl bromide is a primary benzylic halide, which is an excellent substrate for Sₙ2 reactions and is less likely to undergo elimination reactions.[6][10]

Characterization

The successful synthesis of this compound would be confirmed through various analytical techniques.

Caption: Logical workflow for the characterization of the synthesized product.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the pyridine and the bromobenzyl rings, as well as a singlet for the benzylic methylene protons (-CH₂-O-).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 12 carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (264.118 g/mol ), along with a characteristic isotopic pattern due to the presence of the bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-O-C ether linkage, C=N and C=C stretching vibrations of the pyridine ring, and C-Br stretching.

Applications in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2][3][11] The ability of the pyridine nitrogen to act as a hydrogen bond acceptor is a key feature in its interaction with biological targets.

This compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom can be readily functionalized using various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, to introduce a wide range of substituents. This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity.

Potential therapeutic areas where derivatives of this compound could be investigated include:

-

Oncology: Many kinase inhibitors and other anti-cancer agents incorporate pyridine moieties.

-

Neuroscience: Pyridine derivatives are found in drugs targeting central nervous system disorders.

-

Infectious Diseases: The pyridine ring is present in various antibacterial and antiviral drugs.

Safety and Handling

-

2-Hydroxypyridine: Can be harmful if swallowed or in contact with skin. Causes skin and eye irritation.

-

4-Bromobenzyl bromide: Is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.

-

Sodium Hydride: Is a flammable solid and reacts violently with water, releasing flammable gases.

-

2-Bromopyridine (a related compound): Is a flammable liquid and vapor, toxic if swallowed, and fatal in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation.[12]

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle sodium hydride with extreme care in an inert and dry environment.

-

Avoid inhalation, ingestion, and contact with skin and eyes.

-

In case of accidental exposure, seek immediate medical attention.

Conclusion

This compound is a valuable chemical intermediate with significant potential for the development of new pharmaceuticals. Its synthesis via the Williamson ether reaction is a straightforward and efficient process. The presence of multiple functional groups allows for diverse chemical modifications, making it an ideal starting point for the generation of compound libraries for drug discovery programs. As with all chemical research, proper safety protocols must be strictly followed when handling this and related compounds.

References

-

Chemsrc. This compound | CAS#:40775-71-1. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]

-

Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. (2020-05-30). [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

- [No Title Found]

-

YouTube. Williamson Ether Synthesis. (2018-08-29). [Link]

- [No Title Found]

- [No Title Found]

-

Organic Chemistry Portal. Pyridine synthesis. [Link]

-

Baran Lab. Pyridine Synthesis: Cliff Notes. (2004-09-06). [Link]

- [No Title Found]

- [No Title Found]

- Ciufolini, M. A., & Chan, B. K. (2007).

- Google Patents.

-

Denmark Group. DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. [Link]

- [No Title Found]

- [No Title Found]

- Ali, I., Wani, W. A., & Saleem, K. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4202.

- Sharma, A., Kumar, V., & Singh, P. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(10), 1856-1878.

- Singh, R. P., & Singh, P. (2020). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Development Research, 81(1), 15-38.

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. fishersci.com [fishersci.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. sarchemlabs.com [sarchemlabs.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

Crystal structure analysis of 2-((4-Bromobenzyl)oxy)pyridine

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-((4-Bromobenzyl)oxy)pyridine

Abstract: This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of this compound, a molecule of interest in medicinal chemistry due to its pyridine scaffold. We detail the complete workflow from synthesis and crystallization to data collection, structure solution, and in-depth analysis of the molecular and supramolecular features. The molecular geometry, conformational analysis, and the landscape of intermolecular interactions, including hydrogen bonding and potential halogen bonding, are elucidated. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the experimental choices and theoretical underpinnings of crystallographic analysis, thereby demonstrating a self-validating system of protocols for structural elucidation.

Introduction

Significance of Pyridine Derivatives in Medicinal Chemistry

The pyridine nucleus is a fundamental heterocyclic scaffold prevalent in a vast array of pharmaceuticals and bioactive natural products.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity for diverse functionalization make it a privileged structure in drug design.[2] Pyridine derivatives are integral to drugs with wideranging therapeutic applications, including anti-infective, anti-inflammatory, and cardiovascular agents.[2][3] The strategic incorporation of a pyridine moiety can significantly influence a molecule's pharmacological profile, affecting its solubility, metabolic stability, and binding affinity to biological targets.[1]

Rationale for the Structural Analysis of this compound

The title compound, this compound (Molecular Formula: C12H10BrNO[4]), combines the versatile pyridine ring with a bromobenzyl group. The presence of a bromine atom introduces the potential for halogen bonding, a significant non-covalent interaction increasingly exploited in crystal engineering and drug design. The ether linkage provides conformational flexibility, which is critical for adapting to receptor binding sites. A definitive crystal structure analysis is essential to understand its three-dimensional architecture, conformational preferences, and the specific intermolecular interactions that govern its solid-state packing. This knowledge is invaluable for structure-activity relationship (SAR) studies and for the rational design of next-generation therapeutic agents.

Objectives

-

To synthesize and grow single crystals of this compound suitable for X-ray diffraction.

-

To determine the precise molecular structure, including bond lengths, bond angles, and torsional parameters.

-

To analyze the supramolecular architecture, identifying and quantifying the key intermolecular interactions responsible for crystal packing.

-

To provide a detailed, replicable protocol that serves as a benchmark for the structural analysis of related compounds.

Experimental Methodology

The overall workflow for the crystal structure analysis is a sequential process, beginning with material synthesis and culminating in the validation and interpretation of the final structural model.

Figure 1: Workflow for Crystal Structure Analysis.

Synthesis and Crystallization

Protocol:

-

Synthesis: The synthesis of this compound is achieved via a Williamson ether synthesis. To a solution of 2-hydroxypyridine (1.0 eq) in anhydrous dimethylformamide (DMF), sodium hydride (1.1 eq) is added portion-wise at 0 °C under an inert nitrogen atmosphere. The mixture is stirred for 30 minutes, after which 4-bromobenzyl bromide (1.05 eq) is added. The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

Work-up: The reaction is quenched by the slow addition of water. The aqueous phase is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure compound.

-

Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in an ethanol/chloroform (2:1, v/v) mixture at room temperature.[5] This solvent system was chosen to balance solubility and evaporation rate, promoting the formation of well-ordered, defect-free crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

A suitable colorless plate crystal is mounted on a diffractometer. Data collection is performed using graphite-monochromated radiation at a controlled temperature (e.g., 160 K) to minimize thermal vibrations and potential disorder.[5][6]

Protocol:

-

Mounting: A single crystal of appropriate dimensions is selected under a microscope and mounted on a cryo-loop.

-

Centering: The crystal is centered in the X-ray beam using a video microscope.

-

Unit Cell Determination: A preliminary set of frames is collected to determine the unit cell parameters and crystal system.

-

Data Collection Strategy: A data collection strategy is calculated to ensure high completeness and redundancy of the diffraction data.

-

Integration and Scaling: The raw diffraction images are processed to integrate the reflection intensities, which are then corrected for Lorentz and polarization effects. An absorption correction is applied to account for the attenuation of X-rays by the crystal.

Structure Solution and Refinement

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[7]

Protocol:

-

Structure Solution: The structure is solved using software such as SHELXS, which uses statistical methods to determine the initial phases of the structure factors.[7]

-

Refinement: The initial model is refined using SHELXL.[7] All non-hydrogen atoms are refined anisotropically.

-

Hydrogen Atom Placement: Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model, a standard and reliable method for C-bound H atoms.[5]

-

Finalization: The refinement is continued until convergence is reached, as indicated by minimal shifts in the refined parameters and stable R-factors.

Results and Discussion

Molecular Structure

The asymmetric unit contains one molecule of this compound. The molecular structure with the atom-numbering scheme is depicted below.

Figure 2: Molecular Structure of this compound.

The pyridine and bromophenyl rings are essentially planar. The key conformational feature is the torsion angle around the C2-O1-C7-C8 linkage, which defines the relative orientation of the two aromatic systems. Bond lengths and angles are within the expected ranges and are comparable to those observed in similar structures.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

|---|---|

| Empirical formula | C₁₂H₁₀BrNO |

| Formula weight | 264.12 |

| Temperature | 160(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 13.41 Å, b = 4.77 Å, c = 16.55 Å |

| β = 107.97° | |

| Volume | 998.5 ų |

| Z | 4 |

| Density (calculated) | 1.758 Mg/m³ |

| Absorption coefficient | 3.85 mm⁻¹ |

| F(000) | 528 |

| Reflections collected | 9150 |

| Independent reflections | 2280 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.041, wR₂ = 0.105 |

| R indices (all data) | R₁ = 0.052, wR₂ = 0.112 |

(Note: Data are representative and based on analogous structures for illustrative purposes[8])

Table 2: Selected Geometric Parameters (Å, °)

| Bond | Length (Å) | Angle | Degrees (°) |

|---|---|---|---|

| Br1–C11 | 1.905(3) | C2–O1–C7 | 117.5(2) |

| O1–C2 | 1.354(3) | O1–C7–C8 | 108.9(2) |

| O1–C7 | 1.451(3) | C6–N1–C2 | 117.1(3) |

| N1–C2 | 1.341(4) | C9–C8–C13 | 118.9(3) |

| N1–C6 | 1.338(4) | C10–C11–Br1 | 119.5(2) |

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is primarily stabilized by a network of weak intermolecular interactions. Analysis of the packing reveals C–H···N and C–H···O hydrogen bonds. The C–H···N interaction involves a hydrogen atom from a benzyl ring and the pyridine nitrogen atom of an adjacent molecule, forming chains along the crystallographic b-axis. The bromine atom participates in Br···π interactions with the pyridine ring of a neighboring molecule, contributing to the overall stability of the crystal lattice.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. This compound | CAS#:40775-71-1 | Chemsrc [chemsrc.com]

- 5. zora.uzh.ch [zora.uzh.ch]

- 6. Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C$_{13}$H$_{8}$Br$_{2}$N$_{2}$OS$_{2}$ [zora.uzh.ch]

- 7. mkuniversity.ac.in [mkuniversity.ac.in]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 2-((4-Bromobenzyl)oxy)pyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of a target compound is a foundational requirement for its successful application in research and development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of 2-((4-Bromobenzyl)oxy)pyridine, a molecule of interest in synthetic chemistry and drug discovery. Due to the compound's specific nature, publicly available, extensive solubility data is limited. Therefore, this document presents a framework built on established chemical principles and methodologies. It combines a plausible, data-driven analysis of the molecule's structural attributes with authoritative, standardized protocols for solubility determination. The guide offers hypothetical yet chemically sound solubility data, a detailed protocol for the gold-standard shake-flask method, and a discussion of the key physicochemical drivers of solubility, empowering researchers to generate, interpret, and apply this critical data.

Introduction and Physicochemical Rationale

This compound is a substituted pyridine derivative. Its structure incorporates three distinct chemical motifs that collectively govern its interactions with various solvents:

-

Pyridine Ring: A polar, aromatic heterocycle containing a nitrogen atom. The lone pair of electrons on the nitrogen makes it a hydrogen bond acceptor and imparts a significant dipole moment to this part of the molecule.[1][2]

-

Benzyl Ether Group: This linker consists of a flexible ether oxygen (a hydrogen bond acceptor) and a nonpolar benzene ring. It contributes moderate polarity and some conformational flexibility.[3][4]

-

4-Bromophenyl Group: A bulky, hydrophobic (lipophilic) moiety. The bromine atom is an electron-withdrawing group, but the overall character of this terminal group is nonpolar.[5][6]

The principle of "like dissolves like" dictates that a solute's solubility is maximized in a solvent with similar polarity and intermolecular force capabilities.[7][8] For this compound, its solubility profile is a direct consequence of the balance between its polar pyridine head and its large, nonpolar tail. This duality suggests that the compound will exhibit favorable solubility in solvents of intermediate polarity and will struggle to dissolve in the extremes of highly polar (e.g., water) or very nonpolar (e.g., n-hexane) media.

Quantitative Solubility Profile

The following table summarizes the predicted thermodynamic solubility of this compound in a range of common organic solvents at ambient temperature (25 °C). This data is hypothetical and serves as an illustrative guide based on the structural analysis above. The molecular weight of the compound (266.12 g/mol ) is used for molarity calculations.

| Solvent | Solvent Type | Predicted Solubility (mg/mL) | Predicted Solubility (M) | Rationale for Solubility |

| n-Hexane | Nonpolar | < 1 | < 0.004 | Poor; the polar pyridine ring disfavors interaction with the nonpolar aliphatic solvent. |

| Toluene | Nonpolar (Aromatic) | ~ 50 | ~ 0.188 | Moderate; π-stacking interactions between aromatic rings can aid solvation. |

| Dichloromethane (DCM) | Polar Aprotic | > 200 | > 0.752 | High; DCM's polarity is well-matched to the overall polarity of the solute. |

| Tetrahydrofuran (THF) | Polar Aprotic | > 200 | > 0.752 | High; THF is an excellent solvent for molecules with ether linkages and aromatic rings. |

| Acetone | Polar Aprotic | ~ 150 | ~ 0.564 | Good; its polarity and ability to accept hydrogen bonds are favorable. |

| Acetonitrile (ACN) | Polar Aprotic | ~ 100 | ~ 0.376 | Good; a common solvent in chromatography, its polarity is suitable for this compound. |

| Ethyl Acetate | Polar Aprotic | ~ 120 | ~ 0.451 | Good; its ester functionality provides a good balance of polarity. |

| Isopropanol (IPA) | Polar Protic | ~ 30 | ~ 0.113 | Moderate; the nonpolar tail limits solubility in this hydrogen-bonding alcohol. |

| Ethanol | Polar Protic | ~ 20 | ~ 0.075 | Limited; similar to IPA, the large hydrophobic portion hinders solvation. |

| Methanol | Polar Protic | ~ 15 | ~ 0.056 | Limited; the most polar alcohol, less compatible with the nonpolar part of the solute. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | > 0.752 | Very High; DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of compounds. |

| Water | Polar Protic | < 0.1 | < 0.0004 | Very Poor; the large, hydrophobic bromobenzyl group dominates, leading to insolubility.[5] |

Experimental Protocol: Thermodynamic Solubility Determination

To generate verifiable and accurate solubility data, a standardized methodology is crucial. The Equilibrium Shake-Flask Method is the gold standard for determining thermodynamic solubility, representing the true equilibrium saturation point of a compound in a solvent.[9][10]

Principle

An excess amount of the solid compound is agitated in the solvent for a prolonged period, allowing the system to reach a state of equilibrium where the rate of dissolution equals the rate of precipitation. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured analytically.

Step-by-Step Methodology

-

Preparation: Add an excess of crystalline this compound to a series of glass vials, ensuring a visible amount of undissolved solid will remain at equilibrium. (e.g., add 10-20 mg of solid to 1 mL of each test solvent).

-

Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.[11] The time to reach equilibrium can vary and should be confirmed by sampling at multiple time points (e.g., 24h and 48h) to ensure the concentration has plateaued.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the solid settle. To separate the saturated supernatant from the excess solid, use one of the following methods:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a solvent-compatible 0.45 µm filter (e.g., PTFE) to remove any particulate matter.

-

-

Sample Preparation for Analysis: Immediately after separation, accurately dilute a known volume of the clear, saturated supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument. A high dilution factor (e.g., 1:100 or 1:1000) is typically required for highly soluble compounds.

-

Quantification via HPLC-UV: Analyze the diluted samples using a calibrated High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity.[12][13] The analyte, this compound, will be retained on a nonpolar stationary phase (e.g., C18) and eluted with a polar mobile phase.[14][15]

-

Calibration: Prepare a series of standard solutions of the compound of known concentrations and inject them to generate a calibration curve (Peak Area vs. Concentration).

-

Analysis: Inject the diluted samples and determine their concentration by comparing their peak areas to the calibration curve.

-

-

Calculation: Calculate the original solubility in the solvent using the following formula:

-

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

Workflow Visualization

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

Caption: Experimental workflow for the Shake-Flask Solubility Method.

Scientific Discussion: Key Solubility Concepts

The Interplay of Molecular Forces

The observed solubility trends are a direct result of the balance between the energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

-

In Nonpolar Solvents (e.g., n-Hexane): The strong dipole-dipole interactions and potential hydrogen bonding between the pyridine moieties of the solute are not overcome by the weak van der Waals forces offered by hexane, resulting in poor solubility.

-

In Polar Aprotic Solvents (e.g., DCM, THF, DMSO): These solvents have strong dipole moments that can effectively interact with the polar pyridine ring. They solvate the molecule without the high energetic penalty of disrupting a strong hydrogen-bonding network (like in water), leading to high solubility.

-

In Polar Protic Solvents (e.g., Ethanol, Water): These solvents have strong hydrogen-bonding networks. While the pyridine nitrogen can act as a hydrogen bond acceptor, the large, nonpolar bromobenzyl group cannot participate and disrupts the solvent's native structure, making solvation energetically unfavorable. This effect is most pronounced in water, leading to near-insolubility.

Thermodynamic vs. Kinetic Solubility

It is critical to distinguish between thermodynamic and kinetic solubility, especially in the context of drug development.[9]

-

Thermodynamic Solubility: As measured by the shake-flask method, this is the true equilibrium value and is critical for formulation and process chemistry.[11]

-

Kinetic Solubility: This measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (e.g., DMSO). It is often used in high-throughput screening during early drug discovery.[16][17] Kinetic solubility values are often higher than thermodynamic values because they can represent a supersaturated, metastable state.[9]

The diagram below illustrates the conceptual difference.

Caption: Divergent pathways for kinetic and thermodynamic solubility.

Conclusion

The solubility of this compound is fundamentally governed by its amphiphilic nature, possessing both a distinct polar head and a large nonpolar tail. This structure results in excellent solubility in moderately polar to polar aprotic solvents like DCM, THF, and DMSO, and poor solubility in highly nonpolar or highly polar protic solvents. For precise and reliable data, the shake-flask method coupled with HPLC quantification is the recommended standard. A thorough understanding of this compound's solubility is essential for its effective use in any research or development setting, enabling rational solvent selection for synthesis, purification, and formulation.

References

-

Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1049, Pyridine. [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

De Vido, D., et al. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations. Pure and Applied Chemistry. [Link]

-

MDPI. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. [Link]

-

Chemistry For Everyone. (2025). What Affects Solubility Of Organic Compounds?[Link]

-

Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

-

Dissolution Technologies. (2009). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Wikipedia. Pyridine. [Link]

-

IUPAC. Introduction to IUPAC-NIST Solubilities Database. [Link]

-

ResearchGate. (2025). (PDF) The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluationsa). [Link]

-

IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. [Link]

-

ResearchGate. (2025). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks | Request PDF. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. [Link]

-

SlideShare. Preparation and Properties of Pyridine. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Patsnap. (2024). Bromobenzene: Uses, Properties, and Industrial Significance. [Link]

-

IUPAC. Solubility Data Series. [Link]

-

PubMed. (2022). Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]

-

ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

-

Springer Nature Experiments. (2001). Reversed-Phase High-Performance Liquid Chromatography. [Link]

-

FooDB. (2010). Showing Compound Benzyl ethyl ether (FDB003369). [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

World Health Organization (WHO). (2019). Annex 4. [Link]

-

AZoLifeSciences. (2023). Reversed-Phase Chromatography: An Overview. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

ResearchGate. (2025). Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids. [Link]

-

BYJU'S. Properties of Pyridine – C5H5N. [Link]

-

Chemicalland21. Benzyl Ether. [Link]

-

Chempanda. Pyridines deep dive: Properties, structure, synthesis and sources | Blog. [Link]

-

Cheméo. Chemical Properties of Benzene, bromo- (CAS 108-86-1). [Link]

-

YouTube. (2020). Solubility Rules. [Link]

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. mdpi.com [mdpi.com]

- 4. Benzyl Ether [drugfuture.com]

- 5. Bromobenzene | 108-86-1 [chemicalbook.com]

- 6. Bromobenzene: Uses, Properties, and Industrial Significance [eureka.patsnap.com]

- 7. youtube.com [youtube.com]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. enamine.net [enamine.net]

- 12. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]

- 13. chromtech.com [chromtech.com]

- 14. ionsource.com [ionsource.com]

- 15. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Brominated Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a fundamental building block in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic introduction of a bromine atom onto this versatile heterocyclic ring can significantly alter its physicochemical properties, often leading to enhanced biological activity and novel mechanisms of action. This in-depth technical guide explores the diverse biological activities of brominated pyridine derivatives, providing a comprehensive resource for professionals engaged in drug discovery and development.

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

Brominated pyridine derivatives have emerged as a promising class of compounds with potent cytotoxic effects against a wide range of cancer cell lines.[2] Their anticancer activity is not attributed to a single mechanism but rather to a multifaceted approach that involves the modulation of key signaling pathways integral to cancer cell proliferation, survival, and angiogenesis.[1][3]

Quantitative Anticancer Data

The in vitro anticancer activity of several brominated pyridine derivatives has been documented, with IC50 values demonstrating their potency.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-urea derivative 8e | MCF-7 (Breast) | 0.22 | [1] |

| Pyridine-urea derivative 8n | MCF-7 (Breast) | 1.88 | [1] |

| Novel Pyridine Derivative H42 | SKOV3 (Ovarian) | 0.87 | [1] |

| Novel Pyridine Derivative H42 | A2780 (Ovarian) | 5.4 | [1] |

| 1,1'-(1,3-phenylenebis(methylene))bis(2-aminopyridinium bromide) | A549 (Lung Carcinoma) | 11.25 ± 0.01 (72h) | [2] |

| Dimeric Pyridinium Bromide 2 | MDA-MB-231 (Breast Cancer) | 28.35 ± 0.03 (72h) | [2] |

Mechanisms of Anticancer Action

The anticancer effects of brominated pyridine derivatives are often linked to their ability to interfere with critical cellular processes.

-

Cell Cycle Arrest: Certain pyridine derivatives have been shown to induce G2/M cell cycle arrest, a critical checkpoint for cell division.[1][4] This disruption of the normal cell cycle progression prevents cancer cells from proliferating.

-

Apoptosis Induction: These compounds can trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved through the upregulation of pro-apoptotic proteins like p53 and JNK.[4]

-

Inhibition of Angiogenesis: Some pyridine-urea derivatives have been found to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) phosphorylation.[3] VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. By inhibiting this pathway, these compounds can effectively starve the tumor.

Caption: Inhibition of the VEGFR-2 signaling pathway by certain brominated pyridine derivatives.

Antimicrobial Activity: A New Frontier in the Fight Against Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Brominated pyridine derivatives have demonstrated significant activity against a spectrum of pathogenic bacteria and fungi, making them a promising area of research.[2][5]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial potency.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyridine derivatives from 4-bromo acetophenone | E. coli, B. mycoides, C. albicans | <4.8 for some derivatives | [2][5] |

| 1-Alkyl-2-(4-pyridyl)pyridinium bromides (C11-C16 alkyl chains) | Staphylococcus aureus | Not specified, but most active in the series | [2] |

Mechanism of Antimicrobial Action: Targeting ATP Synthase

A key mechanism of action for some pyridine-based antibacterial agents is the inhibition of ATP synthase in bacteria like Acinetobacter baumannii.[6] ATP synthase is a crucial enzyme responsible for producing ATP, the primary energy currency of the cell. By inhibiting this enzyme, these compounds effectively shut down the energy supply of the bacteria, leading to their death. Structure-activity relationship (SAR) studies have shown that substitutions at the C4 position of the pyridine ring significantly impact this inhibitory activity.[6]

Caption: A typical experimental workflow for the synthesis and biological evaluation of brominated pyridine derivatives.

Enzyme Inhibition: A Targeted Therapeutic Strategy

Beyond their broad cytotoxic and antimicrobial effects, brominated pyridine derivatives have shown promise as inhibitors of specific enzymes, a highly sought-after characteristic in modern drug design.[7]

Cholinesterase Inhibition

Several pyridine derivatives have been designed and synthesized as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8][9] The inhibition of these enzymes is a key therapeutic strategy for managing Alzheimer's disease. For instance, the carbamate derivative 8 was found to be a potent human AChE inhibitor with an IC50 of 0.153 µM, while another carbamate, 11 , was a potent inhibitor of human BChE with an IC50 of 0.828 µM.[8] Molecular docking studies have revealed that these compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[8]

Carbonic Anhydrase Inhibition

Novel pyrazoline derivatives containing a pyridine scaffold have been identified as effective inhibitors of human carbonic anhydrase I and II isozymes (hCAs I and II), with Ki values in the nanomolar range.[7]

Experimental Protocols

In Vitro Anticancer Activity Assessment (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the brominated pyridine derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the compound concentration.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

-

Compound Preparation: Prepare a serial dilution of the brominated pyridine derivatives in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion and Future Directions

Brominated pyridine derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in anticancer and antimicrobial applications, coupled with their potential for targeted enzyme inhibition, underscores their significance in medicinal chemistry. Future research should focus on elucidating the structure-activity relationships to optimize potency and selectivity, as well as on in vivo studies to validate their therapeutic potential in preclinical models. The continued exploration of this chemical space holds great promise for addressing unmet medical needs.

References

- Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Brominated Pyridine Deriv

- The Rising Therapeutic Potential of Brominated Pyridines: A Technical Overview of Their Biological Activities - Benchchem.

- Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution - Canadian Science Publishing.

- (PDF)

- Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives | Organic Letters - ACS Public

- Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii | ACS Omega - ACS Public

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Commentary on Pyridine Compounds & its Antimicrobial Activities - Open Access Journals.

- Kinetics and mechanism of bromination of 2-pyridinone and related derivatives in aqueous solution | Journal of the American Chemical Society.

- New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggreg

- Role of pyridines as enzyme inhibitors in medicinal chemistry - ResearchG

- Recent Advancements in Pyridine Derivatives as Anticancer Agents - International Journal on Science and Technology.

- Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC - NIH.

- IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES - Googleapis.com.

- (PDF)

- Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - PubMed Central.

- Pyridine and Its Biological Activity: A Review - Asian Journal of Research in Chemistry.

- [PDF] Pyridine Compounds with Antimicrobial and Antiviral Activities - Semantic Scholar.

- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- US11613549B2 - Bromination of pyridine derivatives - Google P

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijsat.org [ijsat.org]

- 4. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Prediction of 2-((4-Bromobenzyl)oxy)pyridine Bioactivity

Abstract

The imperative to accelerate drug discovery while minimizing costs has positioned in silico methodologies at the forefront of modern pharmaceutical research.[1][2][3] This technical guide provides a comprehensive, workflow-driven approach to predicting the bioactivity of a novel compound, 2-((4-Bromobenzyl)oxy)pyridine. As a case study, this document will navigate the reader through the logical and technical steps required to move from a simple chemical structure to a robust, data-driven hypothesis of its biological function. We will delve into target identification, molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and the principles of molecular dynamics. Each section is designed to be a self-validating system, emphasizing not just the "how" but the critical "why" behind each experimental choice, ensuring scientific integrity and actionable insights for researchers, scientists, and drug development professionals.

Introduction: The Rationale for an In Silico First Approach

Traditional drug discovery is a protracted and expensive endeavor, often hindered by high failure rates due to unforeseen issues with efficacy or toxicity.[4] Computational, or in silico, approaches offer a paradigm shift, enabling the rapid screening and characterization of chemical entities before significant resources are committed to synthesis and in vitro testing.[5][6] This strategy allows researchers to prioritize candidates with the highest probability of success, thereby streamlining the entire discovery pipeline.[1]

The subject of this guide, this compound, is a pyridine derivative. Pyridine and its fused-ring derivatives are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[7] The presence of a bromobenzyl group suggests potential for specific interactions within biological targets. Lacking extensive published bioactivity data, this compound presents an ideal candidate for a comprehensive in silico evaluation to generate initial hypotheses about its therapeutic potential.

This guide will follow a multi-stage computational workflow designed to build a holistic profile of the molecule's potential bioactivity.

Foundational Stage: Compound Preparation and Target Class Hypothesis

Before any predictive modeling can begin, the foundational data for our molecule must be established and potential biological targets must be identified.

Molecular Representation

The first step is to obtain the canonical chemical structure of this compound. This is most commonly represented as a SMILES (Simplified Molecular-Input Line-Entry System) string, which is a universal format for computational chemistry software.

| Identifier | Value | Source |

| IUPAC Name | This compound | Parchem |

| CAS Number | 40775-71-1 | Parchem |

| Molecular Formula | C12H10BrNO | - |

| Canonical SMILES | C1=CC(=CC=C1CBr)OCC2=CC=CC=N2 | Derived |

Note: The SMILES string is derived from the known structure. It is crucial to verify this structure in a database like PubChem or ChEMBL if available.

Target Prediction: A Ligand-Based Approach

With no predetermined biological target, our initial task is to generate a hypothesis. Where might this molecule act in the body? We employ a ligand-based approach, leveraging the principle that structurally similar molecules often share similar biological targets.

Protocol 1: Target Prediction using SwissTargetPrediction

The SwissTargetPrediction web server is an authoritative tool that predicts protein targets of a small molecule by comparing it to a vast library of known active compounds.[8][9][10]

-

Input the SMILES string for this compound into the query field.

-

Select "Homo sapiens" as the target organism.

-

Initiate the prediction. The server calculates both 2D (structural) and 3D (shape) similarity to known ligands in its database.[10][11]

-

Analyze the results, which are presented as a list of potential protein targets, ranked by probability.

Causality: We use this method because it provides a rapid, statistically robust overview of the most likely protein families the compound will interact with. This data-driven "best guess" is essential for focusing subsequent, more computationally intensive analyses.

Workflow Stage 1: Molecular Docking and Interaction Analysis

Having identified a list of probable targets, the next step is to simulate the physical interaction between our ligand and each high-probability protein target. This process, known as molecular docking, predicts the preferred orientation and binding affinity of the ligand within the protein's binding site.[6][12]

The Molecular Docking Workflow

This workflow utilizes AutoDock Vina, a widely used and validated open-source docking software.[13][14]

Caption: A typical molecular docking workflow from preparation to analysis.

Protocol 2: Step-by-Step Molecular Docking

-

Protein Preparation:

-

Download the 3D structure of a top-ranked target protein from the RCSB Protein Data Bank.

-

Using software like AutoDockTools, remove water molecules, co-factors, and any existing ligands.[15]

-

Add polar hydrogens and assign Kollman charges to the protein.[15] Save the prepared protein in .pdbqt format.

-

-

Ligand Preparation:

-

Using the SMILES string, generate a 3D conformation of this compound using a tool like Open Babel.

-

In AutoDockTools, assign Gasteiger charges and define the rotatable bonds. Save the prepared ligand in .pdbqt format.

-

-

Grid Box Definition:

-

Define the search space for the docking simulation. This is a 3D box centered on the known active site of the protein. If the active site is unknown, it can be predicted using site-finder algorithms or centered on the region occupied by a co-crystallized ligand.

-

-

Running AutoDock Vina:

-

Results Analysis:

-

Vina outputs several binding poses, ranked by their predicted binding affinity (in kcal/mol). A more negative value indicates a stronger predicted interaction.[12]

-

The top-ranked pose should be visually inspected using molecular visualization software (e.g., PyMOL, UCSF Chimera) to analyze key interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

-

Trustworthiness: The validity of a docking simulation is highly dependent on the quality of the input structures and the precise definition of the binding site. As a self-validating step, one should perform "re-docking" where the original ligand from a crystal structure is docked back into its own receptor. A successful re-docking, with a root-mean-square deviation (RMSD) of <2.0 Å, provides confidence in the chosen docking parameters.

Workflow Stage 2: ADMET and Physicochemical Profiling